molecular formula C19H17N3O B5799513 1-(9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE

1-(9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE

Cat. No.: B5799513
M. Wt: 303.4 g/mol
InChI Key: KLKOIOYRDCLXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-ethanone is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-ethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the imidazole ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or acetonitrile.

Scientific Research Applications

1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-ethanone can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

1-(4-benzyl-2-methylimidazo[1,2-a]benzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-13-18(14(2)23)22-17-11-7-6-10-16(17)21(19(22)20-13)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKOIOYRDCLXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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